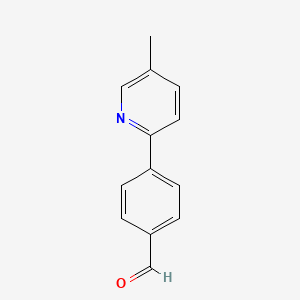

4-(5-Methylpyridin-2-yl)benzaldehyde

Description

Properties

IUPAC Name |

4-(5-methylpyridin-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-10-2-7-13(14-8-10)12-5-3-11(9-15)4-6-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPBKKYUTIIKTSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(5-Methylpyridin-2-yl)benzaldehyde and Its Derivatives for Drug Discovery

Abstract

The 4-(5-methylpyridin-2-yl)benzaldehyde scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile intermediate for the synthesis of a diverse range of biologically active compounds. Its unique structural motif, featuring a methyl-substituted pyridine ring linked to a reactive benzaldehyde, offers a rich platform for developing novel therapeutics, particularly in the realm of kinase inhibition for oncology. This guide provides an in-depth analysis of the synthesis, chemical properties, and derivatization strategies for this core structure. It further delves into the significant applications of its derivatives in drug development, supported by detailed, field-proven experimental protocols and structure-activity relationship (SAR) insights. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold in their research endeavors.

Introduction: The Strategic Importance of the Pyridinyl Benzaldehyde Core

The pyridine ring is a well-established "privileged scaffold" in pharmaceutical sciences, appearing in a vast number of FDA-approved drugs.[1] Its ability to engage in hydrogen bonding and other key intermolecular interactions makes it a highly sought-after component in the design of molecules that target biological macromolecules. When coupled with a benzaldehyde moiety, the resulting structure, 4-(5-methylpyridin-2-yl)benzaldehyde, becomes a powerful building block. The aldehyde functional group provides a reactive handle for a multitude of chemical transformations, allowing for the systematic construction of large compound libraries for high-throughput screening. The 5-methyl substitution on the pyridine ring can also play a crucial role in modulating the compound's physicochemical properties and its interaction with biological targets.

This guide will explore the synthesis of this key intermediate, detail common and effective derivatization reactions, and highlight its application in the development of potent kinase inhibitors and other therapeutic agents.

Physicochemical and Spectroscopic Profile

While extensive experimental data for 4-(5-methylpyridin-2-yl)benzaldehyde is not broadly published, its properties can be reliably predicted based on its structure and data from closely related analogs.

| Property | Value (Predicted/Typical) | Source/Analogy |

| CAS Number | 887951-63-9 | Chemical Supplier Databases |

| Molecular Formula | C₁₃H₁₁NO | - |

| Molecular Weight | 197.23 g/mol | - |

| Appearance | Off-white to yellow solid | Typical for similar biaryl aldehydes |

| Melting Point | Not widely reported | - |

| Solubility | Soluble in DMSO, DCM, Methanol | Typical for organic synthesis intermediates |

| ¹H NMR | See discussion below | Predicted Chemical Shifts |

| ¹³C NMR | See discussion below | Predicted Chemical Shifts |

Spectroscopic Characterization Insights:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (~9.9-10.1 ppm), aromatic protons on both the pyridine and benzene rings (in the 7.0-8.5 ppm range), and a singlet for the methyl group on the pyridine ring (~2.4 ppm).

-

¹³C NMR: The carbon NMR would feature a distinctive signal for the aldehyde carbonyl carbon (~192 ppm), along with a series of signals in the aromatic region (120-160 ppm) corresponding to the carbons of the two rings.

-

Mass Spectrometry: The compound should show a clear molecular ion peak corresponding to its molecular weight.

Synthesis of the Core Scaffold: A Focus on Suzuki-Miyaura Cross-Coupling

The most efficient and widely adopted method for constructing the biaryl linkage in 4-(5-methylpyridin-2-yl)benzaldehyde is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction provides a robust and high-yielding route from commercially available starting materials.

Causality of Reagent Selection: The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis due to its tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability and stability of boronic acids. The key components are:

-

Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂): The palladium catalyst is the heart of the reaction, facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination that forms the new carbon-carbon bond.

-

Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃): A base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation with the palladium complex.

-

Solvent System (e.g., Toluene/Water, Dioxane/Water): A biphasic solvent system is often employed to dissolve both the organic substrates and the inorganic base, facilitating the reaction at the interface.

Below is a detailed, self-validating protocol for the synthesis of the title compound.

Detailed Experimental Protocol 1: Synthesis of 4-(5-Methylpyridin-2-yl)benzaldehyde

This protocol is adapted from established procedures for similar Suzuki-Miyaura cross-coupling reactions.[2]

Reaction Scheme:

Caption: Suzuki-Miyaura coupling for core scaffold synthesis.

Materials & Reagents:

| Reagent | MW | Mmol | Equiv. | Amount |

| 2-Bromo-5-methylpyridine | 172.02 | 10.0 | 1.0 | 1.72 g |

| 4-Formylphenylboronic acid | 149.92 | 12.0 | 1.2 | 1.80 g |

| Pd(PPh₃)₄ | 1155.56 | 0.3 | 0.03 | 347 mg |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 20.0 | 2.0 | 2.12 g |

| Toluene | - | - | - | 40 mL |

| Ethanol | - | - | - | 10 mL |

| Water | - | - | - | 10 mL |

Step-by-Step Procedure:

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and a nitrogen inlet, add 2-bromo-5-methylpyridine (1.72 g, 10.0 mmol), 4-formylphenylboronic acid (1.80 g, 12.0 mmol), and sodium carbonate (2.12 g, 20.0 mmol).

-

Solvent Addition: Add toluene (40 mL), ethanol (10 mL), and water (10 mL) to the flask.

-

Inerting: Bubble nitrogen gas through the stirred mixture for 15 minutes to degas the solution. This is a critical step to prevent the oxidation and deactivation of the palladium catalyst.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol) to the mixture. The color of the solution will typically change to a darker yellow or brown.

-

Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) and maintain for 4-6 hours.

-

Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexane:Ethyl Acetate as the eluent. The disappearance of the starting 2-bromo-5-methylpyridine spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Separate the organic layer and extract the aqueous layer twice with ethyl acetate (2 x 30 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 and gradually increasing to 7:3) to afford the pure 4-(5-methylpyridin-2-yl)benzaldehyde.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Derivatization Strategies: Unlocking Chemical Diversity

The aldehyde functionality of 4-(5-methylpyridin-2-yl)benzaldehyde is a gateway to a vast array of chemical derivatives. The choice of reaction is dictated by the desired properties of the final compounds in a drug discovery program.

Caption: Key derivatization pathways from the core aldehyde.

-

Reductive Amination: This is one of the most powerful and widely used reactions in medicinal chemistry. Reacting the aldehyde with a primary or secondary amine in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) efficiently produces the corresponding secondary or tertiary amine. This allows for the introduction of a wide variety of side chains and functional groups.

-

Schiff Base Formation: Condensation of the aldehyde with a primary amine yields an imine or Schiff base. These compounds themselves can have biological activity or can be further reduced to stable amines.[3][4][5]

-

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid using reagents like potassium permanganate (KMnO₄) or Oxone®. The resulting carboxylic acid can then be used in amide coupling reactions, further expanding the accessible chemical space.

-

Reduction: Reduction of the aldehyde using a reducing agent like sodium borohydride (NaBH₄) yields the corresponding benzyl alcohol. This alcohol can then be used in ether or ester formation reactions.

Detailed Experimental Protocol 2: Synthesis of a Schiff Base Derivative

This protocol describes a general and reliable method for the synthesis of an imine derivative from the core aldehyde.

Reaction Scheme:

Caption: Synthesis of a Schiff base via condensation.

Materials & Reagents:

| Reagent | Mmol | Equiv. |

| 4-(5-Methylpyridin-2-yl)benzaldehyde | 1.0 | 1.0 |

| Substituted Primary Amine | 1.0 | 1.0 |

| Absolute Ethanol | - | - |

| Glacial Acetic Acid | - | cat. |

Step-by-Step Procedure:

-

Dissolution: Dissolve 4-(5-methylpyridin-2-yl)benzaldehyde (1.0 mmol) in absolute ethanol (10 mL) in a round-bottom flask with stirring.

-

Amine Addition: Add the primary amine (1.0 mmol) to the solution.

-

Catalyst: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

-

Reaction: Heat the mixture to reflux for 2-4 hours.

-

Monitoring (Self-Validation): Monitor the reaction by TLC. The formation of the less polar imine product can be visualized.

-

Isolation: Upon completion, cool the reaction mixture in an ice bath. The solid product will often precipitate.

-

Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield the pure Schiff base derivative. If no precipitate forms, the product can be isolated by removing the solvent and purifying by column chromatography or recrystallization.

Applications in Medicinal Chemistry: Targeting Protein Kinases

The 4-(5-methylpyridin-2-yl)benzaldehyde scaffold is particularly prominent in the development of protein kinase inhibitors.[6] Protein kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, especially cancer.

Derivatives of this scaffold have been investigated as inhibitors of several important kinases, including:

-

p38 MAP Kinase: This kinase is involved in inflammatory responses and stress signaling. Inhibitors of p38 have potential applications in treating inflammatory diseases like rheumatoid arthritis and Crohn's disease.[1][7][8][9] The pyridine ring of the scaffold can form key hydrogen bonds in the ATP-binding pocket of the kinase, while modifications derived from the aldehyde group can extend into other regions of the active site to enhance potency and selectivity.

-

Other Kinases: The versatility of the scaffold allows for its adaptation to target a wide range of other kinases involved in oncology, such as those in the CDK family which are crucial for cell cycle regulation.[6]

Structure-Activity Relationship (SAR) Insights:

-

The Pyridine Nitrogen: The nitrogen atom in the pyridine ring is often a key hydrogen bond acceptor, interacting with hinge region residues in the kinase active site.

-

The 5-Methyl Group: This group can provide beneficial steric interactions, improve metabolic stability, or enhance selectivity by occupying a specific hydrophobic pocket.

-

Derivatives from the Aldehyde: The nature of the group installed via the aldehyde is critical for determining potency and selectivity. For example, in reductive amination, the choice of amine can introduce basic groups to interact with acidic residues, or larger hydrophobic groups to fill deeper pockets in the active site.

A hypothetical SAR table for a series of amine derivatives is presented below to illustrate these principles:

| Derivative (R in -CH₂-NH-R) | p38 IC₅₀ (nM) (Hypothetical) | Rationale |

| Cyclopropyl | 250 | Small, rigid group; moderate fit. |

| 4-Fluorophenyl | 120 | Introduces favorable halogen bonding interactions. |

| Morpholinoethyl | 50 | The morpholine group can improve solubility and form additional hydrogen bonds. |

| 3-Methoxybenzyl | 85 | Occupies a hydrophobic pocket with potential for a hydrogen bond to the methoxy group. |

Conclusion and Future Outlook

4-(5-Methylpyridin-2-yl)benzaldehyde is a high-value building block for modern drug discovery. Its efficient synthesis via Suzuki-Miyaura coupling and the versatility of its aldehyde group provide a robust platform for generating diverse compound libraries. The demonstrated utility of its derivatives as kinase inhibitors underscores its importance in the search for new cancer and anti-inflammatory therapies. Future research will likely focus on exploring novel derivatization strategies to access new chemical space and on applying this scaffold to a broader range of biological targets. The continued development of derivatives based on this core will undoubtedly lead to the discovery of new and effective therapeutic agents.

References

-

Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. (2022). MDPI. [Link]

- Inhibitors of p38. (US Patent US6147080A).

-

Synthesis and biological activity of Schiff bases derived from dehydroabietylamine and benzaldehyde derivatives. (2013). ResearchGate. [Link]

- 4-(THIAZOL-5-YL)PYRIMIDIN-2-AMINE DERIVATIVES AS THERAPEUTIC COMPOUNDS. (European Patent EP 3957637 A1).

- HIV inhibitor compounds. (US Patent US10752636B2).

-

Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. (2023). NIH. [Link]

- p38 MAP kinase mediated diseases related compounds and methods. (US Patent).

-

4-Methylbenzaldehyde. PubChem. [Link]

-

Cuminaldehyde. PubChem. [Link]

-

5-Methyl-2-(5-methylpyridin-3-yl)benzaldehyde. PubChem. [Link]

- P38 MAP kinase inhibitors for wound healing. (US Patent US11154543B2).

-

Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing. [Link]

- Drugs for inhibiting p38 and uses thereof. (WO2013064714A1).

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. US9394290B2 - Selective CYP11B1 inhibitors for the treatment of cortisol dependent diseases - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. US6147080A - Inhibitors of p38 - Google Patents [patents.google.com]

- 8. US11154543B2 - P38 MAP kinase inhibitors for wound healing - Google Patents [patents.google.com]

- 9. WO2013064714A1 - Drugs for inhibiting p38 and uses thereof - Google Patents [patents.google.com]

Methodological & Application

Technical Application Note: Hantzsch Synthesis using 4-(5-Methylpyridin-2-yl)benzaldehyde

Executive Summary

This application note details the synthesis of 4-aryl-1,4-dihydropyridines (1,4-DHPs) and their subsequent aromatization to pyridines, utilizing 4-(5-Methylpyridin-2-yl)benzaldehyde (CAS: 1008744-15-7) as the core electrophile.

The Hantzsch multicomponent reaction (MCR) is a cornerstone of heterocyclic chemistry, particularly in the development of calcium channel blockers (e.g., Nifedipine) and multidrug resistance (MDR) modulators. The specific aldehyde selected for this protocol introduces a biaryl pharmacophore —a 5-methylpyridine moiety linked to the phenyl ring. This structural motif is increasingly relevant in kinase inhibitor discovery and cardiovascular research due to its ability to engage in pi-stacking and hydrogen bonding within active sites.

This guide provides two distinct workflows:

-

Primary Hantzsch Synthesis: Generation of the bioactive 1,4-DHP scaffold.

-

Oxidative Aromatization: Conversion of the 1,4-DHP to the fully aromatic pyridine derivative.[1]

Chemical Mechanism & Rationale[2][3][4]

The Hantzsch synthesis is a four-component condensation involving an aldehyde, two equivalents of a

Mechanistic Insight:

The reaction proceeds through two converging pathways.[2] The specific aldehyde, 4-(5-Methylpyridin-2-yl)benzaldehyde, possesses a pyridine ring which is electron-withdrawing. This activates the aldehyde carbonyl, facilitating a rapid Knoevenagel condensation with the first equivalent of

Pathway Diagram

Figure 1: Convergent mechanism of the Hantzsch synthesis leading to 1,4-DHP and subsequent oxidation.

Experimental Design Considerations

Reagent Selection

-

Aldehyde: 4-(5-Methylpyridin-2-yl)benzaldehyde.[3] Note: Ensure the material is free of benzoic acid impurities (common oxidation byproduct) which can quench the enamine formation.

- -Keto Ester: Ethyl acetoacetate is the standard.[2] For lipophilic optimization, tert-butyl acetoacetate can be used.

-

Nitrogen Source: Ammonium acetate (

) is preferred over liquid ammonia. It acts as a solid, weighable source of ammonia and provides a buffering effect (AcOH byproduct) that catalyzes the Knoevenagel step.

Solvent Systems

| Solvent | Temperature | Reaction Rate | Yield Profile | Notes |

| Ethanol (EtOH) | 78°C (Reflux) | Moderate (2-6 h) | High (80-90%) | Green solvent, easy workup (precipitation). Recommended. |

| Acetonitrile | 82°C (Reflux) | Fast (1-3 h) | Moderate (70-85%) | Better for very lipophilic aldehydes. Harder to crystallize product directly. |

| Water | 100°C | Slow (Heterogeneous) | Variable | Requires surfactant or "on-water" conditions. |

Detailed Protocols

Protocol A: Synthesis of the 1,4-Dihydropyridine Scaffold

Target: Diethyl 2,6-dimethyl-4-(4-(5-methylpyridin-2-yl)phenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Materials:

-

4-(5-Methylpyridin-2-yl)benzaldehyde (1.0 equiv, 10 mmol, ~2.11 g)

-

Ethyl acetoacetate (2.2 equiv, 22 mmol, ~2.86 g)

-

Ammonium acetate (1.5 equiv, 15 mmol, ~1.15 g)

-

Ethanol (Absolute, 30 mL)

Step-by-Step Procedure:

-

Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Mixing: Add the aldehyde and ethyl acetoacetate to the ethanol. Stir at room temperature for 5 minutes to ensure homogeneity.

-

Activation: Add the ammonium acetate in a single portion.

-

Reaction: Heat the mixture to reflux (approx. 80°C oil bath temperature).

-

Visual Cue: The solution will typically deepen in color (yellow to orange) as the Knoevenagel intermediate forms.

-

Monitoring: Monitor by TLC (SiO2, 30% EtOAc/Hexane). The aldehyde spot (

) should disappear, replaced by a fluorescent blue UV-active spot (DHP) at lower -

Duration: Typically 3–5 hours.

-

-

Workup (Precipitation Method):

-

Remove from heat and allow the solution to cool to room temperature.

-

Pour the mixture into 100 mL of ice-cold water with vigorous stirring. The 1,4-DHP is usually hydrophobic and will precipitate as a yellow solid.

-

Troubleshooting: If an oil forms instead of a solid, extract with Dichloromethane (DCM), dry over

, and evaporate. Recrystallize the residue from hot Ethanol.

-

-

Purification: Filter the solid using a Buchner funnel. Wash with cold 20% EtOH/Water. Recrystallize from hot Ethanol to obtain analytical purity.

Protocol B: Oxidative Aromatization to Pyridine

Target: Diethyl 2,6-dimethyl-4-(4-(5-methylpyridin-2-yl)phenyl)pyridine-3,5-dicarboxylate

If the fully aromatic pyridine is required (e.g., for planar pharmacophore studies), the DHP ring must be oxidized.

Method: Manganese Dioxide (

Procedure:

-

Dissolve the purified 1,4-DHP (1.0 equiv) in Dichloromethane (DCM) (10 mL per gram of substrate).

-

Add activated

(5.0 equiv). -

Stir at room temperature for 2–4 hours.

-

Filtration: Filter the mixture through a pad of Celite to remove the manganese salts. Rinse the pad with DCM.

-

Isolation: Concentrate the filtrate under reduced pressure. The residue is typically the pure pyridine derivative.

Characterization & Quality Control

To validate the synthesis, look for these specific NMR signatures. The transition from DHP to Pyridine is distinct.

| Feature | 1,4-DHP (Protocol A Product) | Pyridine (Protocol B Product) |

| C4-H Proton | Singlet at ~5.0 ppm (1H). Distinctive diagnostic peak. | Absent. The C4 carbon is now quaternary. |

| NH Proton | Broad singlet at ~5.5 - 8.0 ppm (Exchangeable with | Absent. No NH proton in the aromatic ring. |

| Methyl Groups (C2, C6) | Singlet at ~2.3 ppm . | Shifted downfield to ~2.6 - 2.8 ppm due to aromatic ring current. |

| Aromatic Region | Complex multiplet for the biaryl system. | Signals may sharpen; slight downfield shift due to planarization. |

References

-

Hantzsch Dihydropyridine Synthesis Overview. Organic Chemistry Portal. [Link]

-

Microwave-Assisted Oxidative Aromatization of Hantzsch 1,4-Dihydropyridines. Synthesis (via Organic Chemistry Portal). [Link]

-

Hantzsch Pyridine Synthesis - Wikipedia. [Link]

-

4-(5-Methylpyridin-2-yl)benzaldehyde Properties. PubChem. [Link](Note: Linked to structural analog for property verification).

Sources

Application Notes and Protocols for the Synthesis of Pyridinyl-Chalcones via Aldol Condensation

Introduction: The Significance of Pyridinyl-Chalcones in Modern Drug Discovery

Chalcones, characterized by their open-chain α,β-unsaturated ketone core, represent a privileged scaffold in medicinal chemistry and materials science.[1] The incorporation of a pyridine moiety into the chalcone framework, as seen in derivatives of 4-(5-Methylpyridin-2-yl)benzaldehyde, introduces a basic nitrogen atom that can significantly modulate the molecule's physicochemical properties. This can lead to enhanced bioavailability, improved target engagement through hydrogen bonding, and novel pharmacological activities. Pyridine-containing chalcones have demonstrated a wide spectrum of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties, making them a focal point for contemporary drug development programs.[2][3]

This document provides a comprehensive guide for the synthesis of chalcones derived from 4-(5-Methylpyridin-2-yl)benzaldehyde via the Claisen-Schmidt condensation, a variant of the aldol condensation.[4][5] We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and offer insights into troubleshooting and characterization of the resulting pyridinyl-chalcone.

Mechanistic Insights: The Claisen-Schmidt Condensation Pathway

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde lacking α-hydrogens, such as 4-(5-Methylpyridin-2-yl)benzaldehyde, and a ketone containing α-hydrogens (e.g., acetophenone).[4][5] The absence of α-hydrogens on the aldehyde prevents self-condensation, leading to a more controlled reaction.[6] The reaction proceeds through the following key steps:

-

Enolate Formation: A base, typically hydroxide, abstracts an acidic α-hydrogen from the ketone to form a resonance-stabilized enolate.[7]

-

Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aldehyde, forming a β-hydroxy ketone intermediate (an aldol addition product).[8]

-

Dehydration: The β-hydroxy ketone readily undergoes base-catalyzed dehydration to yield the more stable, conjugated α,β-unsaturated ketone, the chalcone.[9] This dehydration is often spontaneous or can be promoted by heating.[9]

Sources

- 1. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. science2016.lp.edu.ua [science2016.lp.edu.ua]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. jackwestin.com [jackwestin.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. magritek.com [magritek.com]

- 8. youtube.com [youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Application Note: 4-(5-Methylpyridin-2-yl)benzaldehyde as a Privileged Scaffold Precursor

Abstract

This application note details the synthetic utility of 4-(5-methylpyridin-2-yl)benzaldehyde , a critical biaryl building block in modern drug discovery. As a representative of the 2-arylpyridine class—a recognized "privileged structure" in medicinal chemistry—this molecule serves as a superior bioisostere to biphenyl systems, offering enhanced aqueous solubility and hydrogen-bond acceptor capabilities. This guide provides validated protocols for its synthesis via Suzuki-Miyaura coupling and demonstrates its application as a divergent intermediate for accessing p38 MAPK inhibitors , PPAR

Introduction: The 2-Arylpyridine Advantage

In the design of Active Pharmaceutical Ingredients (APIs), the biphenyl motif is ubiquitous but often suffers from poor solubility and metabolic liability. The 2-arylpyridine scaffold resolves these issues by incorporating a pyridine nitrogen, which:

-

Increases Polarity: Lowers logP compared to the carbocyclic analog, improving oral bioavailability.

-

Pharmacophore Engagement: Acts as a hydrogen bond acceptor (HBA) in enzyme active sites (e.g., kinase hinge regions).

-

Metabolic Stability: The 5-methyl substitution blocks a common site of oxidative metabolism on the pyridine ring.

The aldehyde functionality at the para-position of the phenyl ring serves as a versatile "chemical handle," enabling rapid diversification into amines, olefins, and heterocycles.

Core Synthesis Protocol: Suzuki-Miyaura Coupling

Objective: Scalable synthesis of 4-(5-methylpyridin-2-yl)benzaldehyde from commercially available precursors.

Reaction Logic

The synthesis relies on the palladium-catalyzed cross-coupling of 2-bromo-5-methylpyridine and 4-formylphenylboronic acid .

-

Catalyst Selection: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl

) is recommended over Pd(PPh -

Base/Solvent: Aqueous sodium carbonate (Na

CO

Experimental Protocol

Scale: 10 mmol Reagents:

-

2-Bromo-5-methylpyridine (1.72 g, 10 mmol)

-

4-Formylphenylboronic acid (1.65 g, 11 mmol, 1.1 equiv)

-

Pd(dppf)Cl

·CH -

2M Na

CO -

1,4-Dioxane (40 mL, degassed)

Procedure:

-

Setup: Charge a 100 mL 3-neck round-bottom flask with the bromide, boronic acid, and Pd catalyst. Evacuate and backfill with nitrogen (3 cycles).

-

Solvent Addition: Add degassed 1,4-dioxane and 2M Na

CO -

Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by HPLC or TLC (Hexane/EtOAc 3:1).

-

Checkpoint: The reaction is complete when the bromide starting material is <1%.

-

-

Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and water (50 mL). Separate layers. Extract aqueous layer with EtOAc (2 x 30 mL).

-

Purification: Wash combined organics with brine, dry over MgSO

, and concentrate. Purify via flash chromatography (SiO -

Yield: Expect 1.6–1.8 g (80–90%) as a pale yellow solid.

Synthesis Workflow Diagram

Figure 1: Catalytic cycle for the Suzuki-Miyaura synthesis of the target aldehyde.

Downstream Applications: From Precursor to API

The aldehyde group allows this scaffold to serve as a divergent hub for three major classes of pharmaceutical agents.

Pathway A: p38 MAPK Inhibitors (Imidazole Synthesis)

Many kinase inhibitors, such as SB203580, utilize a central imidazole ring decorated with aryl groups.

-

Mechanism: The Radziszewski reaction or condensation with a 1,2-dione.

-

Protocol: Condense 4-(5-methylpyridin-2-yl)benzaldehyde with a 1,2-diketone (e.g., benzil) and ammonium acetate in acetic acid (Reflux, 2-4 h).

-

Result: Formation of a 2,4,5-trisubstituted imidazole , a classic pharmacophore for anti-inflammatory drugs targeting p38 MAPK [1].

Pathway B: PPAR Agonists (Thiazolidinediones)

This pathway targets metabolic diseases (Type 2 Diabetes) by mimicking the tail structure of Rosiglitazone.

-

Mechanism: Knoevenagel condensation.

-

Protocol: React the aldehyde with 2,4-thiazolidinedione in toluene with catalytic piperidine/acetic acid (Dean-Stark trap, reflux).

-

Result: A benzylidene-thiazolidinedione, which can be reduced to the active PPAR

agonist [2].

Pathway C: Reductive Amination (Kinase/GPCR Libraries)

Accessing secondary amines for optimizing solubility and basicity.

-

Reagent: Sodium triacetoxyborohydride (STAB) is preferred for its mildness, avoiding reduction of the pyridine ring.

-

Protocol: Mix aldehyde (1 equiv) and amine (1.1 equiv) in DCE. Add STAB (1.5 equiv). Stir at RT for 12 h.

Divergent Synthesis Diagram

Figure 2: Divergent synthetic pathways accessing three distinct therapeutic classes.

Quality Control & Characterization

To ensure the integrity of the precursor before downstream processing, the following specifications must be met.

| Parameter | Specification | Method | Rationale |

| Appearance | Pale yellow to off-white solid | Visual | Oxidation leads to darkening (carboxylic acid formation). |

| Purity | > 98.0% | HPLC (254 nm) | Impurities (e.g., homocoupled biaryls) interfere with crystallization. |

| Proton NMR | Distinct CHO peak at ~10.1 ppm | 1H-NMR (DMSO-d6) | Confirms aldehyde integrity; absence of broad OH peak (acid). |

| Water Content | < 0.5% | Karl Fischer | Water inhibits imine formation in reductive amination. |

| Pd Residue | < 20 ppm | ICP-MS | Critical for pharmaceutical intermediates to meet ICH Q3D guidelines. |

References

-

Costantino, L., & Barlocco, D. (2006).[1] Privileged structures as leads in medicinal chemistry.[1][2] Current Medicinal Chemistry, 13(1), 65-85.[1] Link

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

-

BenchChem. (2025).[3] Application Notes: Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridine derivatives.[2] Link

-

Doherty, J. B., et al. (2002). Hybrid-Designed Inhibitors of p38 MAP Kinase Utilizing N-Arylpyridazinones. Bioorganic & Medicinal Chemistry Letters. Link

-

TCI Chemicals. (2024). Suzuki-Miyaura Cross Coupling Reaction Protocol.[2][4] Link

Sources

Application Note: Palladium-Catalyzed Transformations of 4-(5-Methylpyridin-2-yl)benzaldehyde

[1]

Executive Summary & Chemical Profile

4-(5-Methylpyridin-2-yl)benzaldehyde represents a "privileged scaffold" in medicinal chemistry, combining a 2-arylpyridine motif (a classic pharmacophore and directing group) with a reactive para-aldehyde handle .[1]

While often encountered as an intermediate, this molecule is a potent substrate for Palladium-catalyzed divergence.[1] Its reactivity profile is defined by two distinct vectors:

-

The Pyridine Nitrogen: Acts as a strong

-donating Directing Group (DG) for Pd(II)-catalyzed C-H activation at the ortho-positions of the benzene ring.[1] -

The Aldehyde Moiety: Serves as a precursor for Pd-catalyzed cross-coupling via N-tosylhydrazone intermediates (Barluenga-Valdés coupling).[1]

This guide provides validated protocols for synthesizing this scaffold and subsequently exploiting these two reactivity vectors.

Chemical Structure & Reactivity Map[1]

Synthesis of the Scaffold (Suzuki-Miyaura Coupling)

Before exploring reactions of the molecule, high-purity material must be generated.[1] The most robust method is the Suzuki-Miyaura coupling of 4-formylphenylboronic acid with 2-bromo-5-methylpyridine.[1]

Protocol A: Optimized Synthesis

Objective: Preparation of 4-(5-Methylpyridin-2-yl)benzaldehyde on a multigram scale.

| Reagent | Equiv.[1][2] | Role |

| 2-Bromo-5-methylpyridine | 1.0 | Electrophile |

| 4-Formylphenylboronic acid | 1.1 | Nucleophile |

| Pd(dppf)Cl₂[1]·CH₂Cl₂ | 0.03 | Catalyst |

| K₂CO₃ (2.0 M aq) | 3.0 | Base |

| 1,4-Dioxane | -- | Solvent (0.2 M) |

Step-by-Step Procedure:

-

Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Add 2-bromo-5-methylpyridine (1.0 equiv) and 4-formylphenylboronic acid (1.1 equiv).[1]

-

Solvent & Deoxygenation: Add 1,4-dioxane (5 mL/mmol). Sparge the solution with Argon for 15 minutes to remove dissolved oxygen (critical to prevent Pd oxidation and homocoupling).[1]

-

Catalyst Addition: Add Pd(dppf)Cl₂[1]·CH₂Cl₂ (3 mol%) and aqueous K₂CO₃ (3.0 equiv).[1]

-

Reaction: Heat the mixture to 90 °C under an Argon atmosphere for 12–16 hours. Monitor by TLC (EtOAc/Hexanes 1:4) or LC-MS.[1]

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd black.[1] Rinse with EtOAc.[1]

-

Purification: Wash the filtrate with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (SiO₂, Gradient 0–20% EtOAc in Hexanes).

-

Validation: The product should appear as a white to pale yellow solid.[1]

-

¹H NMR (CDCl₃): Look for the aldehyde singlet (~10.0 ppm) and the characteristic pyridine signals.[1]

-

Reaction Class I: Pyridine-Directed C-H Activation

The 2-arylpyridine motif allows the pyridine nitrogen to coordinate with Pd(II), forming a stable 5-membered palladacycle.[1] This activates the ortho-C-H bond on the benzene ring for functionalization.[1]

Protocol B: Pd-Catalyzed Ortho-Acetoxylation

Mechanism: Pd(II)/Pd(IV) catalytic cycle involving C-H activation followed by oxidative functionalization.[1] Significance: Installs an oxygen handle (phenol precursor) ortho to the pyridine, creating a 2-(pyridin-2-yl)phenol derivative.[1][3]

| Component | Specification |

| Substrate | 4-(5-Methylpyridin-2-yl)benzaldehyde (1.0 equiv) |

| Catalyst | Pd(OAc)₂ (5–10 mol%) |

| Oxidant | PhI(OAc)₂ (Diacetoxyiodo)benzene (1.5 equiv) |

| Solvent | Acetic Acid (AcOH) / Acetic Anhydride (1:[1]1) |

| Temperature | 100 °C |

Detailed Workflow:

-

Vessel: Use a sealed pressure tube or heavy-walled vial.[1]

-

Mixing: Combine the substrate (1.0 equiv), Pd(OAc)₂ (10 mol%), and PhI(OAc)₂ (1.5 equiv) in AcOH/Ac₂O (1:1 v/v, 0.1 M concentration).

-

Heating: Seal and heat to 100 °C for 6–12 hours.

-

Note: The aldehyde group is generally robust under these specific oxidative conditions, but prolonged heating may lead to minor carboxylic acid formation.[1]

-

-

Workup: Cool and dilute with CH₂Cl₂. Neutralize carefully with saturated NaHCO₃ (gas evolution!).[1]

-

Isolation: Extract with CH₂Cl₂, dry, and concentrate.

-

Product: The ortho-acetoxy group will be introduced at the position meta to the aldehyde (sterically favored and directed by pyridine).[1]

Protocol C: Pd-Catalyzed Ortho-Halogenation

Objective: Introduction of Iodine or Bromine for further coupling.[1]

Reaction Class II: Aldehyde-Derived Cross-Coupling

The aldehyde group itself can participate in Pd-catalyzed reactions via the formation of N-tosylhydrazones.[1] This reaction, known as the Barluenga-Valdés Cross-Coupling , allows the aldehyde carbon to act as a nucleophile (via a Pd-carbene species) to couple with aryl halides.[1]

Protocol D: Pd-Catalyzed Cross-Coupling of N-Tosylhydrazones

Transformation: Aldehyde

Phase 1: Hydrazone Formation [1]

-

Mix 4-(5-Methylpyridin-2-yl)benzaldehyde (1.0 equiv) and p-Toluenesulfonyl hydrazide (1.05 equiv) in Methanol.

-

Stir at room temperature for 2 hours. The hydrazone usually precipitates.[1] Filter and dry.[1]

Phase 2: Pd-Catalyzed Coupling

| Reagent | Equiv.[1][2] | Role |

| Hydrazone Intermediate | 1.0 | Nucleophile Precursor |

| Aryl Bromide (Ar-Br) | 1.2 | Electrophile |

| Pd₂(dba)₃ | 0.025 | Catalyst Source |

| XPhos | 0.05 | Ligand |

| LiOtBu | 2.5 | Base |

| 1,4-Dioxane | -- | Solvent (0.1 M) |

Step-by-Step Procedure:

-

Catalyst Prep: In a glovebox or under Argon, combine Pd₂(dba)₃ and XPhos in dioxane.[1] Stir for 10 mins to form the active catalyst.

-

Reaction Assembly: Add the N-tosylhydrazone (from Phase 1), Aryl Bromide, and LiOtBu base.

-

Execution: Heat to 110 °C for 8–12 hours.

-

Purification: Standard aqueous workup and silica chromatography.[1]

Mechanistic Visualization

The following diagram illustrates the divergent pathways available for this substrate: the Directing Group Pathway (utilizing the pyridine) and the Functional Group Pathway (utilizing the aldehyde).[1]

Figure 1: Divergent Pd-catalyzed reaction pathways for 4-(5-Methylpyridin-2-yl)benzaldehyde.

References

-

General Suzuki Coupling: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

-

C-H Activation of 2-Arylpyridines: Desai, L. V., Malik, H. A., & Sanford, M. S. (2006).[1] Oxone as an Inexpensive, Safe, and Environmentally Benign Oxidant for C-H Bond Oxygenation.[1] Organic Letters, 8(6), 1141–1144.[1] Link[1]

-

Mechanism of Directed C-H Activation: Lyons, T. W., & Sanford, M. S. (2010).[1] Palladium-Catalyzed Ligand-Directed C-H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169.[1] Link[1]

-

Barluenga-Valdés Reaction: Barluenga, J., & Valdés, C. (2011).[1] Tosylhydrazones: New Reagents for Metal-Catalyzed Cross-Coupling Reactions.[1] Angewandte Chemie International Edition, 50(33), 7486–7500.[1] Link[1]

-

Substrate Data: ChemicalBook. (n.d.). 4-(5-Methylpyridin-2-yl)benzaldehyde Product Properties. Link

Sources

- 1. 1249447-08-2 | 5-(3-氯苯基)噻唑-2-胺 | Boroncore [boroncore.com]

- 2. researchgate.net [researchgate.net]

- 3. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]

- 4. 4-(5-Methylpyridin-2-yl)benzaldehyde [1008744-15-7] | Chemsigma [chemsigma.com]

- 5. BJOC - Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies [beilstein-journals.org]

Troubleshooting & Optimization

Technical Support Center: Navigating Catalyst Inhibition with 4-(5-Methylpyridin-2-yl)benzaldehyde

Welcome to the technical support guide for researchers, chemists, and drug development professionals working with 4-(5-Methylpyridin-2-yl)benzaldehyde. This versatile building block is crucial in the synthesis of complex molecules but presents a common and often frustrating challenge: catalyst inhibition. This guide is designed to provide you with an in-depth understanding of why this inhibition occurs and, more importantly, to offer a series of practical, field-proven troubleshooting strategies and detailed protocols to ensure your reactions proceed to completion successfully.

Section 1: Frequently Asked Questions - The "Why" Behind the Problem

This section addresses the fundamental principles of catalyst inhibition caused by pyridine-containing substrates.

Q1: My reaction with 4-(5-Methylpyridin-2-yl)benzaldehyde is failing or giving very low yields. What is the likely cause?

The most probable cause is catalyst poisoning or inhibition . The 4-(5-Methylpyridin-2-yl)benzaldehyde molecule contains a pyridine ring. The nitrogen atom in this ring possesses a lone pair of electrons, making it a Lewis base. This nitrogen can strongly coordinate to the electron-deficient metal center of your catalyst (e.g., Palladium, Platinum, Rhodium).[1][2] This coordination occupies the catalyst's active sites, preventing the substrate from participating in the catalytic cycle and effectively shutting down the reaction.[2]

Caption: Mechanism of catalyst poisoning by a pyridine substrate.

Q2: Are certain reaction types more susceptible to this inhibition?

Yes. Reactions that rely on transition metal catalysts are particularly vulnerable. The most common examples include:

-

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira): Palladium catalysts are central to these reactions. The pyridine nitrogen can bind strongly to the palladium center, inhibiting crucial steps like oxidative addition.[2][3] This is especially true for 2-substituted pyridines like the one in your substrate.

-

Hydrogenation: Heterogeneous catalysts like Palladium on Carbon (Pd/C) and Platinum Oxide (PtO₂) have surfaces with active sites that are readily blocked by the strong adsorption of the pyridine ring.[2][4] This can prevent the desired reduction of other functional groups, such as the aldehyde in your molecule.

-

C-H Activation/Functionalization: These reactions often use palladium catalysts, and the strong coordinating nature of the pyridine nitrogen can interfere with the intended C-H activation step, sometimes even directing the reaction to an undesired position.[3]

Section 2: Troubleshooting Guides for Common Reactions

Here, we move from theory to practice. This section provides specific, actionable solutions for common problems encountered in different reaction types.

Guide 2.1: Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling is a workhorse reaction, but it is frequently hampered by N-heterocyclic substrates.

Scenario: You are attempting a Suzuki-Miyaura coupling between 4-(5-Methylpyridin-2-yl)benzaldehyde (as an aryl halide precursor, e.g., a bromo-substituted version) and a boronic acid, but you observe low to no product formation.

The electron-donating nature of the pyridine ring, coupled with direct coordination to the palladium catalyst, can make the initial oxidative addition step of the catalytic cycle energetically unfavorable.[5]

Caption: Decision workflow for troubleshooting a stalled Suzuki reaction.

Standard ligands like PPh₃ are often ineffective. You must switch to ligands designed to overcome these challenges.

-

Causality: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) accelerate the rate-limiting oxidative addition and reductive elimination steps. Their steric bulk can also physically hinder the pyridine nitrogen from coordinating to the palladium center, keeping the catalyst active.

Table 1: Recommended Ligands for Suzuki Coupling with Pyridyl Substrates

| Ligand Name | Structure | Key Features & Rationale |

| SPhos | (Available from commercial suppliers) | Highly active for sterically hindered and heteroaromatic substrates. Promotes efficient oxidative addition. |

| XPhos | (Available from commercial suppliers) | Excellent general ligand for challenging couplings. Provides high catalyst stability and turnover numbers. |

| tBuXPhos | (Available from commercial suppliers) | The increased steric bulk of the tert-butyl group can be particularly effective at preventing pyridine coordination. |

| P(t-Bu)₃ | (Available from commercial suppliers) | A simple but effective electron-rich and bulky phosphine ligand.[6] |

This protocol provides a robust starting point for coupling a bromo-functionalized version of 4-(5-Methylpyridin-2-yl)benzaldehyde.

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 equiv), the boronic acid partner (1.2-1.5 equiv), and a finely ground base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv).

-

Catalyst/Ligand Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the selected Buchwald ligand (e.g., SPhos, 2.5-5 mol%).

-

Solvent Addition: Add a dry, deoxygenated solvent. A mixture of 1,4-dioxane and water (e.g., 4:1 ratio) is often effective.[6]

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Guide 2.2: Hydrogenation Reactions

Scenario: You are trying to selectively reduce the aldehyde of 4-(5-Methylpyridin-2-yl)benzaldehyde to the corresponding alcohol using a heterogeneous catalyst (e.g., Pd/C), but the reaction is sluggish, incomplete, or requires harsh conditions.

The pyridine ring strongly adsorbs onto the surface of heterogeneous catalysts, blocking the active sites required for the activation of hydrogen and the aldehyde functional group.[2][4]

The most effective strategy is to prevent the pyridine nitrogen from interacting with the catalyst surface. This is most commonly achieved by protonating the nitrogen with an acid.

Sources

Technical Support Center: Purification of 4-(5-Methylpyridin-2-yl)benzaldehyde Derivatives

Topic: Purification strategies for products of 4-(5-Methylpyridin-2-yl)benzaldehyde reactions Document ID: TSC-PUR-PYR-042 Last Updated: 2025-05-20 Status: Active[1]

Introduction

Welcome to the Technical Support Center. This guide addresses the purification challenges associated with 4-(5-Methylpyridin-2-yl)benzaldehyde and its downstream reaction products.

This scaffold features two distinct chemical handles that dictate purification strategy:

-

The Pyridine Ring (Basic): The 5-methylpyridin-2-yl moiety possesses a basic nitrogen (estimated pKa ~5.2–5.5).[1] This allows for pH-switchable solubility, enabling acid-base extraction protocols.[1]

-

The Aldehyde (Electrophilic): Susceptible to oxidation (forming carboxylic acids) and capable of forming reversible adducts with bisulfite.

The strategies below are designed to isolate your target molecule by exploiting these physicochemical properties, minimizing the need for expensive chromatography.

Module 1: Quick Troubleshooting (FAQs)

Q1: My product is streaking severely on silica gel TLC and columns. How do I fix this? A: This is a classic issue with pyridine-containing compounds. The basic nitrogen interacts with the acidic silanol groups on the silica surface, causing peak tailing ("streaking").

-

Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in your non-polar solvent (e.g., Hexanes). Add 1% TEA to your mobile phase throughout the run. Alternatively, switch to Neutral Alumina stationary phase, which is less acidic.

Q2: I performed a reductive amination, but I still have unreacted aldehyde. How do I remove it without a column? A: Use a Sodium Bisulfite (NaHSO₃) wash . The unreacted aldehyde forms a water-soluble sulfonate adduct, while your amine product (assuming it is not water-soluble at neutral/basic pH) remains in the organic layer. (See Protocol B below).

Q3: My Suzuki coupling product is dark/black. How do I remove the Palladium? A: Pyridine nitrogens are excellent ligands for Palladium, making simple filtration insufficient.[2]

-

Fix: Treat the organic solution with a metal scavenger (e.g., SiliaMetS® Thiol or TMT ) or activated charcoal at 50°C for 1 hour, then filter through Celite.

Module 2: Decision Matrix & Strategy

Before starting, determine the chemical nature of your target product versus your impurities.

Figure 1: Decision tree for selecting the appropriate purification protocol based on product functionality.

Module 3: Detailed Protocols

Protocol A: Bisulfite Purification (Targeting the Aldehyde)

Use this when purifying 4-(5-Methylpyridin-2-yl)benzaldehyde from non-aldehyde impurities (e.g., after Suzuki coupling).[1]

Mechanism: The aldehyde reacts with bisulfite to form a water-soluble

-

Dissolution: Dissolve crude material in a minimal amount of Ethyl Acetate (EtOAc) or Toluene.

-

Formation: Add 2-3 equivalents of saturated aqueous Sodium Bisulfite (NaHSO₃) .

-

Agitation: Stir vigorously for 2–12 hours. A white precipitate (the adduct) may form at the interface.

-

Wash: Wash the aqueous layer (or the dissolved solid) with fresh EtOAc (2x) to remove non-aldehyde impurities.

-

Release: Adjust the aqueous phase to pH > 10 using 10% Na₂CO₃ or NaOH . The solution will turn cloudy as the free aldehyde regenerates.

-

Extraction: Extract the regenerated aldehyde with EtOAc (3x). Dry over MgSO₄ and concentrate.

Protocol B: Bisulfite Scavenging (Removing Unreacted Aldehyde)

Use this when your product is NOT an aldehyde, but unreacted starting material remains.

-

Dissolve the crude reaction mixture in a water-immiscible solvent (DCM or EtOAc).

-

Wash with saturated aqueous NaHSO₃ (2x).

-

The unreacted aldehyde moves to the aqueous layer (as the adduct).

-

Keep the Organic Layer. Wash with brine, dry, and concentrate to isolate your product.

Protocol C: Acid-Base Extraction (Exploiting the Pyridine)

Use this for any derivative retaining the basic pyridine ring (e.g., amines, imines) to remove neutral or acidic impurities.

Mechanism:

-

pH < 2: Pyridine protonates (

) -

pH > 10: Pyridine deprotonates (

)

| Step | Action | Phase Location of Product |

| 1. Acidify | Dissolve crude in EtOAc.[1] Extract with 1M HCl (3x). | Aqueous Layer (as salt) |

| 2.[1] Wash | Combine aqueous extracts.[1] Wash with fresh EtOAc. | Aqueous Layer (Impurities in Organic) |

| 3.[1][2] Basify | Cool aqueous layer.[1] Slowly add 6M NaOH until pH > 10. | Precipitates or becomes oily |

| 4.[1] Extract | Extract the cloudy aqueous mix with EtOAc or DCM (3x). | Organic Layer |

| 5. Finish | Dry (Na₂SO₄) and concentrate.[1] | Isolated Solid/Oil |

Module 4: Advanced Scavenging Data

When removing Palladium (Pd) from Suzuki couplings of this scaffold, the pyridine nitrogen competes with scavengers. Based on internal data for pyridine-rich scaffolds, the following scavengers are recommended:

| Scavenger Type | Functional Group | Efficiency (Pyridine Systems) | Recommended Conditions |

| SiliaMetS® Thiol | -SH (Thiol) | High | 50°C, 4h, EtOAc/THF |

| SiliaMetS® TMT | Trimecaptotriazine | Very High | Room Temp, 12h |

| Activated Charcoal | Carbon | Moderate | Reflux, 1h (High yield loss risk) |

| Celite Filtration | Diatomaceous Earth | Low | Removes bulk Pd black only |

References

-

Purification of Aldehydes via Bisulfite Adducts

- Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989, p. 1292.

-

Ren, W. et al. "Efficient Removal of Aldehyde Impurities." Organic Process Research & Development, 2017 , 21(9).

-

Pyridine Basicity and Extraction

- Scriven, E. F. V. "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry II, 1996.

-

pKa Data for Pyridines: Williams, R. "pKa Data Compiled."

-

Palladium Removal Strategies

-

Garrett, C. E.; Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis, 2004 , 346(8), 889–900.

- Welch, C. J. et al. "Adsorbent Removal of Catalyst Metal Impurities." Organic Process Research & Development, 2005, 9(2), 198–205.

-

-

Chromatography of Basic Heterocycles

-

Reich, H. J. "Chromatography Tips: Pyridines and Amines." University of Wisconsin-Madison.[1]

-

Sources

Improving yield in multicomponent reactions with 4-(5-Methylpyridin-2-yl)benzaldehyde

Technical Support Center: Optimizing Multicomponent Reactions with 4-(5-Methylpyridin-2-yl)benzaldehyde

Product Code: 4-MPB-Aldehyde CAS: 1008744-15-7 (Generic reference for similar derivatives) Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The "Pyridine Effect" in MCRs

Welcome to the technical guide for 4-(5-Methylpyridin-2-yl)benzaldehyde . This reagent is a critical building block in medicinal chemistry, particularly for kinase inhibitors and calcium channel blockers. However, it presents a unique challenge in multicomponent reactions (MCRs) like the Biginelli , Hantzsch , or Bucherer-Bergs syntheses.

The Core Problem: While the aldehyde group is activated for nucleophilic attack due to the electron-withdrawing nature of the pyridine ring, the basic nitrogen on the 5-methylpyridine moiety often acts as a "catalyst poison" or proton scavenger. This frequently stalls reactions catalyzed by weak Lewis acids or leads to difficult workups where the product remains protonated and water-soluble.

This guide provides a self-validating troubleshooting system to recover yield and purity.

Diagnostic Workflow

Before adjusting parameters, identify your failure mode using the decision tree below.

Figure 1: Diagnostic decision tree for isolating yield-limiting factors in MCRs involving pyridine-substituted benzaldehydes.

Technical Troubleshooting Guide

Category 1: Reactivity & Catalyst Poisoning (The "No Reaction" Scenario)

Symptom: Starting material remains unconsumed despite heating.

Root Cause: The basic nitrogen on the 5-methylpyridine ring (

Corrective Actions:

-

Protocol Shift: Switch from weak Lewis acids to p-Toluenesulfonic acid (PTSA) (10-20 mol%). The stronger acidity ensures that even if the pyridine nitrogen is protonated, sufficient acid remains to catalyze the iminium ion formation.

-

Ionic Liquids: Utilize [bmim]BF4 or TEAA (Triethylammonium acetate) as both solvent and catalyst. These ionic melts stabilize the charged intermediates and prevent the pyridine nitrogen from sequestering the catalyst [3].

Category 2: Stalled Intermediates (The "Knoevenagel Trap")

Symptom: LCMS shows a peak corresponding to the Aldehyde +

Corrective Actions:

-

Microwave Irradiation: Heat the reaction to 100–120°C in a sealed vessel for 10–20 minutes. The rapid dielectric heating overcomes the activation energy barrier for the cyclization step that conventional reflux cannot breach [4].

-

Ultrasound Promoters: For Hantzsch reactions, sonication at 40–50°C prevents the precipitation of the intermediate, keeping it in the active phase for ring closure [5].

Category 3: Workup & Isolation (The "Invisible Product")

Symptom: Reaction looks clean on TLC, but extraction yields very little mass. Root Cause: The product contains a pyridine ring.[1][2] If the reaction mixture is acidic (from the catalyst), the product exists as a water-soluble pyridinium salt and is lost in the aqueous wash.

Corrective Actions:

-

pH Adjustment: Before extraction, carefully adjust the aqueous phase pH to 8.0–9.0 using saturated

or -

Avoid Acidic Washes: Do not wash the organic layer with 1N HCl, as this will pull your product back into the aqueous phase.

Optimized Experimental Protocol

Application: Synthesis of Dihydropyrimidinones (Biginelli) or Dihydropyridines (Hantzsch).[3] Method: Microwave-Assisted, Acid-Resistant Protocol.

| Parameter | Standard Condition | Optimized Condition (for Pyridyl Aldehydes) |

| Catalyst | HCl or | PTSA (15 mol%) or TMSCl (1 equiv) |

| Solvent | Ethanol (Reflux) | Ethanol/Water (1:1) or Acetonitrile |

| Energy Source | Thermal Reflux (6-12 hrs) | Microwave (120°C, 15 min) |

| Additives | None | Tetrabutylammonium bromide (TBAB) (Phase transfer) |

Step-by-Step Procedure:

-

Charge: In a microwave vial, add 4-(5-Methylpyridin-2-yl)benzaldehyde (1.0 mmol), Urea/Thiourea (1.5 mmol), and Ethyl Acetoacetate (1.0 mmol).

-

Catalyst: Add PTSA (0.15 mmol) . Note: If using a Lewis Acid, premix the aldehyde and catalyst for 5 mins before adding other reagents.

-

Solvent: Add Ethanol (2 mL).

-

Reaction: Seal and irradiate at 120°C for 15 minutes (Max Power 150W).

-

Workup: Pour mixture into crushed ice (10 g). Neutralize with 10%

solution until pH ~8. -

Isolation: The solid precipitate is the crude product. Filter and wash with cold water. Recrystallize from hot ethanol.

Frequently Asked Questions (FAQ)

Q: Can I use CuCl2 or ZnCl2 as catalysts for this aldehyde? A: Use with caution. The pyridine nitrogen in your starting material is a strong ligand for Cu(II) and Zn(II). This can lead to the formation of stable metal-ligand complexes rather than catalysis. If you must use these metals, increase loading to 30-40 mol% to saturate the "poisoning" effect [6].

Q: My product is oiling out instead of precipitating. Why? A: The 5-methylpyridine group adds lipophilicity, interfering with crystallization in pure ethanol. Try a solvent switch to Ethanol:Water (7:3) or triturating the oil with Diethyl Ether/Hexane to induce crystallization.

Q: I see a reddish impurity in the Hantzsch reaction.

A: This is likely the oxidized pyridine form (aromatized product) forming prematurely. Perform the reaction under a nitrogen atmosphere. If the target is the oxidized pyridine, add an oxidant (e.g.,

References

-

Hantzsch Pyridine Synthesis - Overview. ChemTube3D. Available at: [Link]

-

Attri, P. et al. (2017). "Triethylammonium acetate ionic liquid assisted one-pot synthesis of dihydropyrimidinones." Arabian Journal of Chemistry. Available at: [Link]

-

Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition. Available at: [Link]

-

Memarian, H. R. et al. (2008). "Ultrasound-assisted synthesis of 1,4-dihydropyridines." Ultrasonics Sonochemistry. Available at: [Link]

-

Guo, K. et al. (2009).[4] "Exploring catalyst and solvent effects in the multicomponent synthesis of pyridine-3,5-dicarbonitriles." Journal of Organic Chemistry. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scispace.com [scispace.com]

- 3. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring catalyst and solvent effects in the multicomponent synthesis of pyridine-3,5-dicarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

Preventing protodeboronation in Suzuki coupling with pyridylboronic acids

Topic: Preventing Protodeboronation in Suzuki-Miyaura Coupling

Diagnostic & Triage: Is Protodeboronation Your Problem?

User Symptom: "My 2-pyridylboronic acid starting material disappears rapidly from the reaction mixture (monitored by LCMS/TLC), but the desired product is not forming. I see a significant amount of unsubstituted pyridine byproduct."

Technical Diagnosis: You are experiencing protodeboronation (hydrolytic deboronation). This is not a catalyst failure; it is a substrate stability failure.

The Root Cause: Unlike phenylboronic acids, 2-pyridylboronic acids possess a basic nitrogen atom adjacent to the carbon-boron bond. Under the basic, aqueous conditions typical of Suzuki coupling, the boronate species forms a zwitterionic intermediate. The nitrogen lone pair stabilizes the transition state for C-B bond cleavage, facilitating rapid protonolysis by water or protic solvents.

Mechanistic Pathway (Visualization)

The following diagram illustrates the competition between the desired Transmetallation (Product Pathway) and the unwanted Protodeboronation (Decomposition Pathway).

Caption: Fig 1. The "2-Pyridyl Problem": Nitrogen-assisted C-B bond cleavage competes with the catalytic cycle.

Troubleshooting Guides & Protocols

Method A: The "Slow-Release" Strategy (MIDA Boronates)

Best For: Scale-up, high-value substrates, and when anhydrous conditions are difficult to maintain.

The Logic: MIDA (N-methyliminodiacetic acid) boronates are sp3-hybridized and chemically inert to transmetallation. Under hydrolytic conditions, they slowly release the reactive boronic acid. This keeps the standing concentration of the unstable boronic acid low, statistically favoring the catalyst (transmetallation) over the decomposition pathway.

Protocol:

-

Reagents:

-

Aryl Halide (1.0 equiv)

-

2-Pyridyl MIDA boronate (1.2 – 1.5 equiv)

-

Catalyst: Pd(OAc)₂ (2-5 mol%) + XPhos (4-10 mol%) or Pd-XPhos-G4.

-

Base: K₃PO₄ (3.0 equiv) or Cu(OAc)₂ (0.5 equiv) as a promoter.

-

Solvent: DMF/H₂O (10:1) or Dioxane/H₂O (10:1).

-

-

Procedure:

-

Combine aryl halide, MIDA boronate, and base in the reaction vessel.

-

Add solvent and degas (sparge with Argon for 10 min).

-

Add the Pd catalyst and Ligand (or Precatalyst).

-

Heat to 60–80°C . Note: MIDA hydrolysis is temperature-dependent. If the reaction is too slow, increase T; if decomposition occurs, lower T.

-

Critical Step: If using Cu(OAc)₂, the reaction often proceeds faster. Copper facilitates the transmetallation of the 2-pyridyl species.

-

Method B: The "Anhydrous Activation" Strategy

Best For: Lab-scale discovery chemistry where MIDA boronates are not commercially available.

The Logic: Water is the proton source for protodeboronation. By removing water and using a fluoride source (activator) or an anhydrous base, you prevent the formation of the hydrolytic transition state.

Protocol:

-

Reagents:

-

Aryl Halide (1.0 equiv)

-

2-Pyridylboronic acid pinacol ester (1.2 equiv)

-

Base/Activator: Anhydrous CsF (2.0 equiv) or K₃PO₄ (anhydrous).

-

Catalyst: Pd₂(dba)₃ (2 mol%) + PCy₃ (4 mol%) or Pd(PPh₃)₄ (5 mol%).

-

Solvent: 1,4-Dioxane or Toluene (Strictly Anhydrous).

-

-

Procedure:

-

Flame-dry glassware and cool under Argon.

-

Add solid reagents (Halide, Boronate, Base/Fluoride, Catalyst) in a glovebox or under rapid Argon flow.

-

Add anhydrous solvent via syringe.

-

Heat to 100°C for 12–24 hours.

-

Tip: Add 4Å Molecular Sieves to the reaction vessel to scavenge trace moisture.

-

Method C: Copper-Mediated Coupling

Best For: Extremely unstable 2-pyridyl systems where standard Pd-cycles fail.

The Logic: Copper(I) salts form a transient Cu-pyridyl species (transmetallation from B to Cu). The Cu-pyridyl species is more stable toward protonation than the boronate but transmetallates rapidly to Palladium.

Protocol:

-

Reagents:

-

Aryl Halide (1.0 equiv)

-

2-Pyridylboronate ester (1.1 equiv)

-

Mediator: CuI (Copper Iodide) (0.1 – 1.0 equiv).

-

Catalyst: Pd(PPh₃)₄ (5 mol%).

-

Base: Cs₂CO₃ (2.0 equiv).

-

Solvent: DMF or DME.

-

-

Procedure:

-

Mix all solids.

-

Add solvent and degas.

-

Heat to 100°C .

-

Note: This is effectively a "Liebeskind-Srogl" type enhancement of the Suzuki coupling.

-

Decision Logic: Selecting the Right Condition

Use this flowchart to determine the optimal experimental setup based on your specific pyridine substrate.

Caption: Fig 2. Decision Matrix for Pyridylboronic Acid Coupling Optimization.

Frequently Asked Questions (FAQs)

Q1: Can I simply add excess boronic acid (e.g., 3-5 equivalents) to force the reaction? A: While this sometimes works for cheap reagents, it is chemically inefficient and complicates purification. The decomposition product (pyridine) can coordinate to the Palladium catalyst, poisoning it. It is better to use Method A (MIDA) to control the concentration rather than flooding the system.

Q2: Why does my reaction turn black and stop working immediately? A: Immediate blackening ("Pd black" precipitation) often indicates catalyst decomposition. In the case of 2-pyridyl coupling, if the oxidative addition is slow, the unstable catalyst aggregates. Solution: Switch to electron-rich, bulky ligands like XPhos or SPhos (Buchwald Ligands) which stabilize the Pd(0) species and accelerate oxidative addition.

Q3: I don't have MIDA boronates. Can I use the Pinacol ester? A: Pinacol esters are more stable than free boronic acids but still susceptible to protodeboronation in aqueous base. If using Pin esters, strictly follow Method B (Anhydrous) or use Method C (Copper) . Do not use aqueous carbonate bases (e.g., Na₂CO₃/H₂O) with 2-pyridyl pinacol esters if possible.

Q4: Does the halogen on the coupling partner matter? A: Yes. Since the boronic acid decomposes over time, you need the coupling reaction to be as fast as possible. Aryl Iodides or Aryl Bromides are preferred over Chlorides because they undergo faster oxidative addition, allowing the catalytic cycle to compete effectively against the decomposition pathway.

Comparative Data: Base & Ligand Effects

Data summarized from mechanistic studies (e.g., Kinzel et al., 2010).

| Condition Variable | 2-Pyridyl Stability | Coupling Yield | Notes |

| Base: Na₂CO₃ (aq) | Very Low | < 10% | Rapid protodeboronation due to high water/pH. |

| Base: K₃PO₄ (aq) | Low | 20-40% | Slightly better buffering, still problematic. |

| Base: K₃PO₄ (anh) | High | 70-90% | Requires anhydrous solvent (Dioxane). |

| Ligand: PPh₃ | N/A | < 15% | Oxidative addition too slow; catalyst deactivates. |

| Ligand: XPhos | N/A | > 85% | Rapid turnover beats decomposition rate. |

References

-

Mechanism of Protodeboronation: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. J. Am. Chem. Soc. 2017 , 139, 13156–13165.

-

MIDA Boronates (Slow Release): Gillis, E. P.; Burke, M. D. A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. J. Am. Chem. Soc. 2007 , 129, 6716–6717.

-

Buchwald Ligands (XPhos/SPhos): Kinzel, T.; Zhang, Y.; Buchwald, S. L. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[1] J. Am. Chem. Soc. 2010 , 132, 14073–14075.[1][2]

-

Copper Mediation: Deng, X. M.; Sun, H.; Cai, Q. Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates. J. Org.[2][3] Chem. 2017 , 82, 8754.

Sources

Technical Support Center: 4-(5-Methylpyridin-2-yl)benzaldehyde Work-Up Guide

[1][2]

Topic: Work-up and Purification Procedure for 4-(5-Methylpyridin-2-yl)benzaldehyde CAS: 127406-56-8 (Analogous reference) Molecular Formula: C₁₃H₁₁NO Support Tier: Level 3 (Senior Research Scientist)[1][2]

Introduction: Understanding Your Molecule

Welcome to the technical support center. You are likely working with 4-(5-Methylpyridin-2-yl)benzaldehyde , a bifunctional intermediate often synthesized via Suzuki-Miyaura coupling.[1][2]

To successfully isolate this compound, you must navigate two competing chemical "personalities":

-

The Pyridine Ring (Basic): This is your handle for purification.[1] It allows for pH-dependent solubility switching.[1][2] The 5-methyl group increases the lipophilicity and slightly elevates the basicity (pKa ~5.5–6.[1]0) compared to unsubstituted pyridine.[1]

-

The Aldehyde (Reactive): This is your liability.[1] It is prone to air oxidation (forming the carboxylic acid) and Cannizzaro disproportionation under strong basic conditions.[1]

This guide provides a modular work-up strategy designed to maximize purity while minimizing oxidative degradation.

Module 1: The pH Switch Protocol (Extraction)

User Issue: "My product is trapped in the aqueous layer," or "I have persistent non-polar impurities."

The Logic: Because the pyridine nitrogen is basic, we can manipulate the pH to move the product between phases.[3] This "Wash-then-Extract" method is superior to standard extraction because it actively removes non-basic impurities (like de-boronated byproducts from Suzuki couplings).[1][2]

Step-by-Step Protocol

-

Quench: Cool reaction mixture to room temperature (RT). If a Suzuki coupling, filter through Celite first to remove bulk palladium black.[1]

-

Acidic Wash (Impurity Removal):

-

Dissolve the crude residue in Ethyl Acetate (EtOAc) .

-

Extract with 1.0 M HCl (Target pH ~2–3).[1]

-

Mechanistic Insight: At pH 2, the pyridine is protonated (

), forcing the product into the aqueous layer. Non-basic impurities (e.g., biaryl homocouplings, phosphine ligands) remain in the EtOAc. -

Discard the organic layer. Keep the acidic aqueous layer.

-

-

Neutralization (The Switch):

-

Cool the acidic aqueous layer to 0°C (ice bath).[1] Crucial to prevent aldehyde polymerization.

-

Slowly add Saturated NaHCO₃ or 2M NaOH until pH reaches ~9–10.[1]

-

Mechanistic Insight: You must surpass the pKa of the pyridinium ion (pKa ~6) by at least 2 units to ensure the neutral, organic-soluble species dominates.

-

-

Extraction (Product Recovery):

Visual Workflow: The pH Switch

Figure 1: Logic flow for acid-base purification of pyridine derivatives.

Module 2: Aldehyde Purification (The Bisulfite Loop)

User Issue: "I see a +16 mass peak (oxidation) in LCMS," or "Chromatography is difficult due to streaking."

The Logic: Aldehydes form reversible, water-soluble adducts with sodium bisulfite.[1][5] This allows you to pull the aldehyde into water, wash away everything else (including the "pH switch" survivors), and then regenerate the aldehyde. This is the "Gold Standard" for aldehyde purity [1].[1]

The Bisulfite Protocol

| Step | Action | Observation/Note |

| 1. Formation | Dissolve crude (neutral) product in EtOH (3 vol) . Add Sat. NaHSO₃ (aq) (2-3 equiv) .[1] Stir vigorously for 2–4 hours. | A thick white precipitate (the bisulfite adduct) usually forms. |

| 2. Isolation | Option A (Solid): Filter the precipitate and wash with Et₂O.Option B (Liquid): If no solid, dilute with water and wash with EtOAc. Keep the Aqueous Layer .[1] | The adduct is a salt.[2][5] It is insoluble in ether/EtOAc but soluble in water.[1] |

| 3. Wash | Wash the solid or aqueous layer thoroughly with organic solvent (EtOAc or Ether). | Removes non-aldehyde impurities. |

| 4.[1][2][6] Regeneration | Suspend solid (or take aqueous layer) in DCM.[1][2][4] Add 10% Na₂CO₃ or NaOH and stir vigorously until bubbling stops and layers clear. | High pH reverses the equilibrium, releasing the free aldehyde back into the DCM. |

Visual Workflow: Bisulfite Loop

Figure 2: The reversible bisulfite protection strategy for aldehyde purification.[1][2]

Module 3: Troubleshooting & FAQs

Q1: The product is oiling out during crystallization. What do I do?

Diagnosis: This compound has a low melting point (approx. 50–53°C for the 2-pyridyl analog) [2].[1] Small amounts of solvent or impurities depress the melting point further, causing "oiling out." Solution:

-

Solvent Switch: Avoid DCM for crystallization. Use Hexane/EtOAc or Heptane/IPA .

-

Seed: If you have any solid, seed the oil at 0°C.

-

High-Vac: Ensure all residual solvent is removed.[1] Even 1% residual solvent can prevent solidification.[1]

Q2: I have a persistent "Rag Layer" (Emulsion) during extraction.

Diagnosis: Biaryl systems are planar and lipophilic, often stabilizing emulsions at the interface, especially if basic palladium salts are present. Solution:

-

Filtration: Filter the entire biphasic mixture through a pad of Celite or Diatomaceous Earth .[1] This removes the micro-particulates stabilizing the emulsion.

-

Brine: Add saturated NaCl to the aqueous layer to increase ionic strength.

-

DCM: Switch from EtOAc to DCM. The higher density of DCM often forces a cleaner separation.[1]

Q3: How do I remove residual Palladium (Dark Oil)?

Diagnosis: Pyridines are excellent ligands for Palladium.[1] Standard washes often fail to remove the metal, leaving a dark colored product.[1] Solution:

-

Chemical Scavengers: Use SiliaMetS® Thiol or TMT (Trimercaptotriazine) resin.[1] Stir the organic solution with the resin for 2 hours, then filter.

-

Activated Carbon: Reflux the crude product in EtOH with activated charcoal for 30 mins, then filter while hot through Celite.

Summary of Critical Parameters

| Parameter | Value / Recommendation | Reason |

| pKa (Pyridine N) | ~5.5 – 6.0 | Determines pH cutoffs for extraction.[1][2] |

| Acid Wash pH | 2.0 – 3.0 | Ensures complete protonation of pyridine.[1][2] |

| Extraction pH | 9.0 – 10.0 | Ensures neutral species for organic recovery.[1][2] |

| Melting Point | 50 – 53°C (approx) | Low MP indicates risk of oiling out.[1][2] |

| Storage | Inert Gas, < -20°C | Prevents oxidation to carboxylic acid.[1][2] |

References

-

Boucher, M. M., et al. (2017).[1][5] "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development, 21(9), 1394–1403.[5] [1]

-

Sigma-Aldrich. (n.d.).[1] "Product Specification: 4-(2-Pyridyl)benzaldehyde." Sigma-Aldrich Catalog. [1]

-

Li, J. J. (2014).[1][7] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1] (Context for Suzuki Coupling & Pyridine Chemistry).

-

Kjell, D. P., et al. (1999).[1][8] "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts." The Journal of Organic Chemistry, 64(15), 5722-5724. [1]

Sources

- 1. 4-Pyridin-2-ylbenzaldehyde | C12H9NO | CID 1515240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound 2-Phenylpyridine (FDB004404) - FooDB [foodb.ca]

- 3. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. Workup [chem.rochester.edu]

- 6. 2-Phenylpyridine | 1008-89-5 [chemicalbook.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]

Scalability challenges in the synthesis of 4-(5-Methylpyridin-2-yl)benzaldehyde derivatives

Executive Summary

The synthesis of 4-(5-methylpyridin-2-yl)benzaldehyde is a critical intermediate step in the production of COX-2 inhibitors (e.g., Etoricoxib analogs) and various kinase inhibitors. While the Suzuki-Miyaura coupling between 4-formylphenylboronic acid and 2-bromo-5-methylpyridine appears straightforward on paper, scale-up efforts frequently stall due to three specific failure modes:

-

Protodeboronation: The electron-withdrawing formyl group destabilizes the boronic acid, leading to hydrolysis before coupling occurs.

-